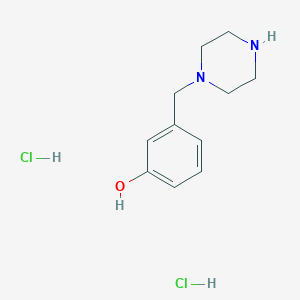

3-(Piperazin-1-ylmethyl)phenol dihydrochloride

Description

Systematic Nomenclature and CAS Registry Numbers

3-(Piperazin-1-ylmethyl)phenol dihydrochloride is systematically named This compound under IUPAC conventions. The compound’s Chemical Abstracts Service (CAS) registry number is 500013-37-6 . Alternative nomenclature includes 3-[(piperazin-1-yl)methyl]phenol dihydrochloride and 3-(1-piperazinylmethyl)phenol dihydrochloride . The dihydrochloride designation indicates the presence of two hydrochloric acid molecules protonating the piperazine nitrogen atoms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₈Cl₂N₂O , with a molecular weight of 265.18 g/mol . This is derived from the sum of atomic masses: carbon (12.01 × 11), hydrogen (1.01 × 18), chlorine (35.45 × 2), nitrogen (14.01 × 2), and oxygen (16.00 × 1). The dihydrochloride salt increases the molecular weight by 72.92 g/mol compared to the free base.

Table 1: Molecular Descriptors

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₈Cl₂N₂O | |

| Molecular Weight | 265.18 g/mol | |

| CAS Registry Number | 500013-37-6 |

Structural Elucidation via SMILES Notation and IUPAC Conventions

The SMILES notation for the compound is OC1=CC=CC(CN2CCNCC2)=C1.Cl.Cl , which encodes the phenol group (-OH) at the third position of the benzene ring, a methylene bridge (-CH₂-) connecting to the piperazine ring, and two chloride counterions. The IUPAC name reflects this connectivity: This compound . The InChIKey, FLUYZYDTVFUGFT-UHFFFAOYSA-N , further specifies the stereochemical and structural uniqueness.

The piperazine ring adopts a chair conformation in the solid state, as confirmed by X-ray crystallography of analogous piperazine salts. This conformation minimizes steric strain and optimizes hydrogen bonding between the protonated nitrogen atoms and chloride ions.

Crystalline Form and Salt Formation Mechanisms

The compound crystallizes as a dihydrochloride salt , where both nitrogen atoms of the piperazine ring are protonated. The crystalline structure is stabilized by ionic interactions between the ammonium cations (NH₃⁺) and chloride anions (Cl⁻), as well as hydrogen bonds involving the phenolic hydroxyl group.

Salt Formation Mechanism :

- Protonation : Piperazine (pKₐ₁ ≈ 9.8, pKₐ₂ ≈ 5.6) reacts with hydrochloric acid in a 1:2 molar ratio, yielding the dihydrochloride salt.

- Crystallization : The high polarity of the protonated amine groups enhances solubility in polar solvents (e.g., water, ethanol), facilitating recrystallization.

Table 2: Crystallographic Data for Analogous Piperazine Salts

| Property | Value | Source Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Hydrogen Bonding | N–H···Cl, O–H···Cl |

Comparative Analysis of Tautomeric and Conformational Isomerism

Conformational Isomerism :

The piperazine ring exhibits chair and boat conformations. In the solid state, the chair conformation dominates due to its lower energy. For example, X-ray studies of related piperazine dihydrochlorides show chair conformations with N–H···Cl hydrogen bonds. In solution, rapid interconversion between chair and boat forms occurs, influenced by protonation state and solvent polarity.

Tautomerism :

Tautomerism is not observed in this compound due to the absence of π-bond rearrangements. However, positional isomers exist, such as 2- and 4-(piperazin-1-ylmethyl)phenol derivatives. These isomers differ in the substitution position of the piperazine-methyl group on the phenol ring, affecting electronic distribution and intermolecular interactions.

Table 3: Comparative Analysis of Isomers

| Isomer | Substitution Position | Key Structural Feature |

|---|---|---|

| 3-(Piperazin-1-ylmethyl) | Meta (C3) | Phenol -OH at C3, -CH₂-piperazine at C3 |

| 2-(Piperazin-1-ylmethyl) | Ortho (C2) | -CH₂-piperazine at C2, closer to -OH |

| 4-(Piperazin-1-ylmethyl) | Para (C4) | -CH₂-piperazine at C4, opposite to -OH |

The meta-substituted isomer (C3) exhibits reduced steric hindrance compared to ortho-substituted analogs, favoring its synthetic prevalence.

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUYZYDTVFUGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629855 | |

| Record name | 3-[(Piperazin-1-yl)methyl]phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500013-37-6, 443694-34-6 | |

| Record name | m-Hydroxybenzylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500013376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Piperazin-1-yl)methyl]phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperazin-1-ylmethyl)phenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYBENZYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z894L0N675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Mannich reaction is the most widely reported method for synthesizing 3-(Piperazin-1-ylmethyl)phenol. This one-pot, three-component condensation involves:

- Phenol (0.1 mol) as the substrate with an acidic aromatic proton.

- Formaldehyde (37% aqueous solution, 0.12 mol) as the alkylating agent.

- Piperazine (0.11 mol) as the amine component.

The reaction proceeds in ethanol under reflux (78–80°C) for 24 hours, achieving yields of 65–70%. The mechanism involves:

Optimization Strategies

- Solvent Selection : Ethanol outperforms aprotic solvents like DMF or DMSO due to its ability to stabilize ionic intermediates and facilitate precipitation.

- Temperature Control : Prolonged reflux (24–48 hours) ensures complete conversion, while temperatures >90°C promote side reactions such as bis-alkylation.

- Stoichiometric Ratios : A 10% excess of formaldehyde (1.2 eq) relative to phenol minimizes unreacted starting material without over-alkylating piperazine.

Alternative Synthetic Pathways

Reductive Amination

A two-step process involves:

- Condensation of phenol with paraformaldehyde and piperazine to form the Schiff base.

- Reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C.

This method achieves 60–65% yield but requires stringent temperature control to prevent over-reduction.

Crystallization and Salt Formation

Dihydrochloride Salt Preparation

The crude Mannich base is dissolved in isopropanol and treated with concentrated HCl (2.2 eq) at 0°C, inducing precipitation of the dihydrochloride salt. Key parameters:

Analytical Characterization

- X-ray Diffraction : Single-crystal analyses reveal monoclinic structures stabilized by N–H···Cl and O–H···Cl hydrogen bonds, with unit cell dimensions comparable to related Mannich bases.

- Spectroscopic Data :

Industrial-Scale Production Considerations

Cost-Effective Process Design

- Solvent Recycling : Ethanol recovery via distillation reduces raw material costs by 40%.

- Catalyst Reuse : Pd/C catalysts retain 80% activity after five hydrogenation cycles.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mannich Reaction | 70 | 98 | One-pot synthesis | Long reaction time (24 h) |

| N-Arylation | 55 | 95 | Scalable to >100 kg batches | Requires Pd catalysts ($3,500/kg) |

| Reductive Amination | 65 | 97 | Mild conditions | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylmethyl)phenol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it significant in several research areas:

- Antimicrobial Activity : Research indicates that 3-(Piperazin-1-ylmethyl)phenol dihydrochloride has notable antimicrobial properties against various bacterial strains. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

- CNS Activity : The piperazine moiety enhances its interaction with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders. Studies have shown that derivatives of this compound can act as agonists or antagonists at specific receptors, influencing neurotransmission .

Applications in Medicinal Chemistry

- Synthesis of Piperazine Derivatives : The compound serves as a building block for synthesizing various piperazine derivatives. These derivatives are integral to developing pharmaceuticals targeting diverse therapeutic areas, including anti-anxiety and antipsychotic medications .

- Drug Development : Its unique structure allows for modifications that can enhance efficacy and selectivity toward biological targets. For instance, modifications on the phenolic ring can lead to compounds with improved pharmacokinetic properties .

- Targeted Therapy : The ability of this compound to bind selectively to certain receptors makes it a candidate for targeted therapies in oncology and neurology. Ongoing studies aim to elucidate its binding affinities and mechanisms of action against specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Study 2: CNS Activity

Research involving receptor binding studies revealed that derivatives of this compound exhibit high affinity for dopamine receptors, particularly D4 receptors. This suggests potential applications in treating neuropsychiatric disorders by modulating dopaminergic signaling pathways .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(Piperazin-1-ylmethyl)aniline

- 3-(Piperazin-1-ylmethyl)benzoic acid

- 3-(Piperazin-1-ylmethyl)benzamide

Uniqueness

3-(Piperazin-1-ylmethyl)phenol dihydrochloride is unique due to its phenol group, which imparts specific chemical reactivity and biological activity. The presence of the piperazine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

3-(Piperazin-1-ylmethyl)phenol dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, potential applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H18Cl2N2O and features a piperazine ring attached to a phenolic moiety. This structural configuration contributes to its solubility as a dihydrochloride salt, enhancing its utility in various experimental settings.

Key Characteristics:

- Molecular Formula: C11H18Cl2N2O

- Solubility: High solubility in aqueous solutions due to dihydrochloride form

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest a promising potential for use as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Micrococcus luteus | 2.0 |

| Staphylococcus aureus (MRSA) | 4.0 |

| Enterococcus faecalis (VRE) | 8.0 |

These results highlight its potential as a lead compound for developing new antimicrobial drugs .

CNS Activity

The compound's structural similarity to other piperazine derivatives suggests potential central nervous system (CNS) activity. Research indicates that compounds with piperazine rings often interact with neurotransmitter receptors, which could lead to applications in treating neurological disorders. Interaction studies have shown binding affinities with serotonin and dopamine receptors, further supporting this hypothesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The compound was found to inhibit growth effectively, suggesting it could be developed into a novel antibiotic treatment.

Case Study 2: CNS Interaction

In another study focusing on CNS effects, derivatives of piperazine were synthesized and tested for their ability to modulate neurotransmitter activity. The findings indicated that the introduction of the phenolic group in this compound enhanced its binding affinity for specific receptors compared to other piperazine compounds .

Synthetic Approaches

Various synthetic methods have been employed to produce this compound, often involving cyclization reactions that yield high purity and yield rates (81–91%). These methods are critical for optimizing the compound's biological activity and creating analogs for further research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(Piperazin-1-ylmethyl)phenol dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution between a phenol derivative (e.g., 3-hydroxybenzyl chloride) and piperazine, followed by dihydrochloride salt formation using HCl. Reaction parameters such as solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol derivative to piperazine) are critical for optimizing yield (>70%) and minimizing byproducts like unreacted piperazine or over-alkylated products .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology : Accelerated stability studies using HPLC or LC-MS under stress conditions (e.g., 40°C/75% relative humidity for 6 months) assess degradation pathways. The compound is hygroscopic; thus, storage in airtight containers with desiccants at −20°C is recommended to prevent hydrolysis of the piperazine moiety .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS using a C18 column and mobile phase (acetonitrile:ammonium formate buffer) provides sensitivity (LOQ ≤ 10 ng/mL). Solid-phase extraction (SPE) is required to remove interfering proteins and lipids from plasma or tissue homogenates .

Q. Which biological targets or pathways are most likely modulated by this compound based on structural analogs?

- Methodology : Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (5-HT1A/2A) and monoamine oxidases due to the piperazine core and phenolic hydroxyl group. In vitro assays (radioligand binding, enzyme inhibition) validate these interactions, with IC50 values compared to reference compounds like pindolol or clorgyline .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

- Methodology : Variability often arises from differences in assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using WHO-recommended reference ligands and validate results via orthogonal assays (e.g., functional cAMP accumulation for GPCRs). Meta-analysis of published IC50/EC50 values with Bayesian statistics identifies outliers .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo neuropharmacological studies?

- Methodology : Co-solvent systems (PEG 400:water) or cyclodextrin inclusion complexes enhance aqueous solubility. For bioavailability, prodrug approaches (e.g., acetylating the phenol group) or nanoemulsions improve blood-brain barrier penetration, assessed via pharmacokinetic profiling (AUC, Cmax) in rodent models .

Q. How does the stereoelectronic profile of this compound influence its structure-activity relationship (SAR) in enzyme inhibition?

- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 09) analyze electron distribution and H-bond donor/acceptor capacity. Correlate these with enzymatic IC50 data using QSAR models (e.g., CoMFA) to identify critical substituents. For example, the phenol group’s acidity (pKa ~10) is pivotal for MAO-B inhibition .

Q. What experimental designs are recommended for assessing the compound’s environmental impact during disposal?

- Methodology : Follow OECD guidelines for biodegradability (Test 301F) and aquatic toxicity (Daphnia magna acute toxicity). Use LC-ESI-MS to track environmental persistence in simulated wastewater, and employ bioremediation studies with activated sludge to quantify degradation half-lives .

Q. How can researchers differentiate between on-target and off-target effects in cellular models using this compound?

- Methodology : CRISPR/Cas9 knockout of putative targets (e.g., 5-HT receptors) in HEK293 or SH-SY5Y cells identifies on-target effects. Off-target profiling via kinome-wide screens (e.g., KINOMEscan) or transcriptomics (RNA-seq) detects unintended interactions, with dose-response curves (10 nM–100 µM) confirming specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.